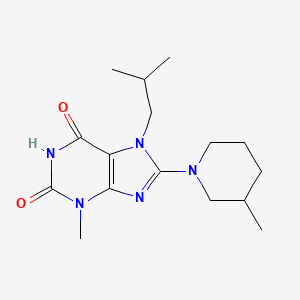

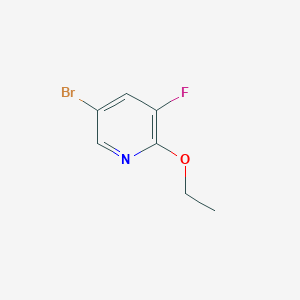

![molecular formula C10H14N4 B2696128 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1798661-93-4](/img/structure/B2696128.png)

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[4,5-b]pyridines are an important family of heterocyclic compounds. They are known to exhibit diverse biological activities . They are structural analogs of purine bases, such as adenine and guanine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

Molecular Structure Analysis

Imidazo[4,5-b]pyridines are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are also known as 1,3-diazoles .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

科学的研究の応用

Heterocyclic Nitrogen Compounds and Protein Pyrolysates

Research on mutagenic principles of L-glutamic acid and casein pyrolysates led to the preparation of isomeric amines and their methylated homologues on the heterocyclic ring. These studies contribute to understanding the mutagenicity of protein pyrolysates and the synthesis of derivatives from 2-aminoimidazo[1,2-a]pyridines through various reactions, highlighting the importance of these compounds in studying mutagenic properties and synthesis methodologies (Saint-Ruf, Loukakou, & N'zouzi, 1981).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. This research demonstrates the role of these compounds in developing medications aimed at treating ulcers, indicating their therapeutic potential (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Catalysis and Solvent-free Synthesis

The synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives was facilitated by using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions. This highlights the compound's utility in green chemistry and the development of efficient synthesis methods (Ghorbani‐Vaghei & Amiri, 2014).

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridine scaffolds from various substrates has seen advances, including multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. This area of research is crucial for developing new synthetic methodologies and understanding the structural complexity of heterocyclic compounds (Pericherla, Kaswan, Pandey, & Kumar, 2015).

特性

IUPAC Name |

5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTDSYJROVMWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1N)NC(=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)

![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)

![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)